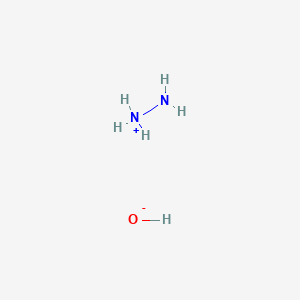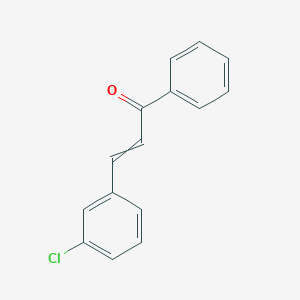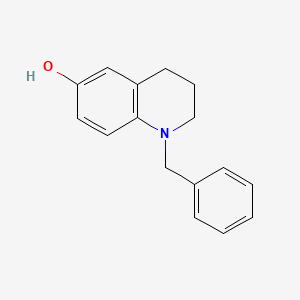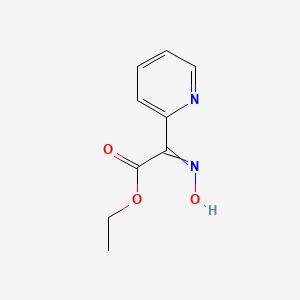![molecular formula C17H16N2O5 B8749141 10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid CAS No. 69301-13-9](/img/structure/B8749141.png)
10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid
概要
説明
10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of pyrimidine and isoquinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimido[2,1-a]isoquinoline core, followed by the introduction of the 2-methylpropanoyl group and the carboxylic acid functionality. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.
科学的研究の応用
10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid: shares structural similarities with other pyrimido[2,1-a]isoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
69301-13-9 |
|---|---|
分子式 |
C17H16N2O5 |
分子量 |
328.32 g/mol |
IUPAC名 |
10-(2-methylpropanoyloxy)-4-oxo-6,7-dihydropyrimido[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O5/c1-9(2)17(23)24-11-4-3-10-5-6-19-14(12(10)7-11)18-8-13(15(19)20)16(21)22/h3-4,7-9H,5-6H2,1-2H3,(H,21,22) |
InChIキー |
CJXWZMLKMGWEES-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OC1=CC2=C(CCN3C2=NC=C(C3=O)C(=O)O)C=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
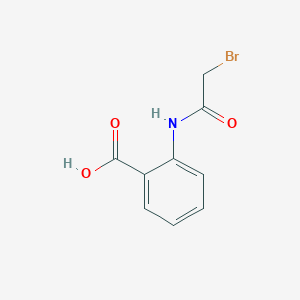
![N-[4-(hydroxymethyl)-3-methylphenyl]acetamide](/img/structure/B8749069.png)
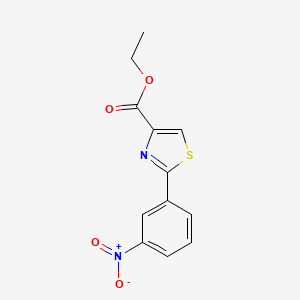
![2-[(2-phenylphenyl)methyl]propanedioic acid](/img/structure/B8749106.png)
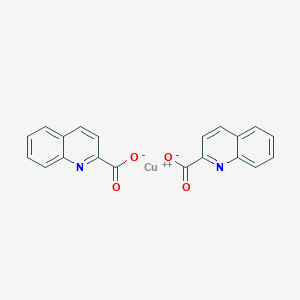
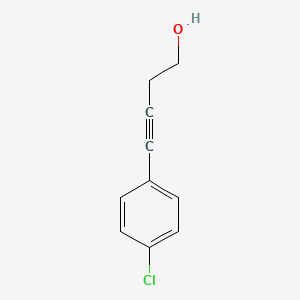
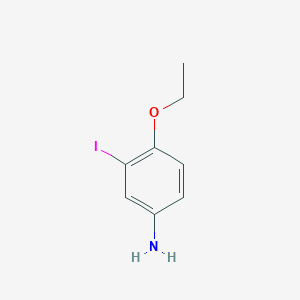
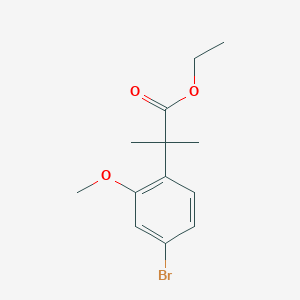
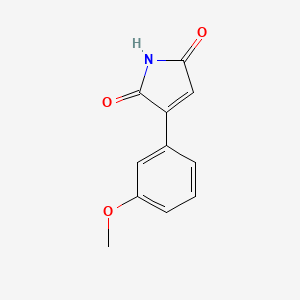
![Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8749136.png)
